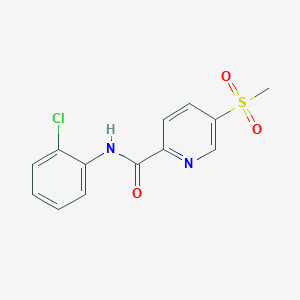

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide

Übersicht

Beschreibung

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a picolinamide core substituted with a 2-chlorophenyl group and a methylsulfonyl group, which contribute to its distinctive chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 5-methylsulfonylpicolinic acid.

Amidation Reaction: The 2-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This intermediate is then reacted with 5-methylsulfonylpicolinic acid in the presence of a base such as triethylamine (TEA) to form the desired picolinamide compound.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different sulfoxide or sulfide derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Hydrolysis: Formation of 2-chlorobenzoic acid and 5-methylsulfonylpicolinic acid.

Wissenschaftliche Forschungsanwendungen

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide has been studied for its antibacterial properties. Research indicates that compounds with similar structural motifs exhibit notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. For instance, derivatives of sulfonamides have shown promising results in inhibiting bacterial growth, suggesting that this compound may possess similar efficacy .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Target Bacteria |

|---|---|---|---|

| N-(benzenesulfonyl)cinnamamide | 8 | 8 | S. epidermidis |

| N-(4-chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide | 4 | 4 | MRSA |

| This compound | TBD | TBD | TBD |

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 2-chlorophenyl amine with methylsulfonyl chloride in the presence of a base. This reaction pathway is crucial for developing derivatives that can enhance biological activity or modify pharmacokinetic properties.

Chemical Structure:

- Molecular Formula: C11H12ClN2O2S

- Molecular Weight: 270.74 g/mol

The compound's structure allows for various substitutions that can impact its solubility and bioactivity, making it a versatile candidate for further development in drug design.

Medicinal Chemistry and Drug Development

This compound's potential as a therapeutic agent is underscored by its ability to interact with biological targets involved in disease processes. For instance, the compound's mechanism of action may involve inhibition of specific enzymes or receptors, which is common among sulfonamide derivatives .

Case Studies:

- In vitro studies have demonstrated that modifications to the picolinamide core can lead to enhanced selectivity and potency against specific bacterial strains, paving the way for new antibiotics.

- Research on similar compounds has indicated a potential role in treating inflammation and cancer due to their ability to modulate immune responses .

Wirkmechanismus

The mechanism by which N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-chlorophenyl)-N-(methylsulfonyl)glycine

- N-(2-chlorophenyl)-5-(methylsulfonyl)benzamide

- N-(2-chlorophenyl)-5-(methylsulfonyl)nicotinamide

Uniqueness

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide is unique due to its specific substitution pattern on the picolinamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Biologische Aktivität

N-(2-chlorophenyl)-5-(methylsulfonyl)picolinamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : C13H11ClN2O3S

- CAS Number : 1380672-71-8

- Exact Mass : 310.018

The structure features a chlorophenyl group and a methylsulfonyl moiety attached to a picolinamide backbone, which is thought to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity and influencing biochemical pathways relevant to disease processes, particularly in cancer therapy and antimicrobial activity.

Anticancer Activity

Recent studies have indicated that derivatives of picolinamide compounds exhibit notable anticancer properties. For instance, a related study demonstrated that certain derivatives showed significant antiproliferative effects against various cancer cell lines, including HepG2 (human liver cancer) and HCT116 (human colon carcinoma) cells .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 | 12.5 | Induction of apoptosis |

| Related derivative 1 | HepG2 | 15.0 | Anti-angiogenesis |

| Related derivative 2 | MDA-MB-231 | 8.0 | Caspase activation |

The compound has been observed to induce apoptosis in cancer cells through mechanisms such as suppression of angiogenesis and activation of caspase pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Studies indicate that compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting a broad spectrum of antimicrobial efficacy .

Case Studies

- Study on Anticancer Potential : A study focused on the synthesis and evaluation of several picolinamide derivatives found that this compound exhibited significant cytotoxicity against the HCT116 cell line with an IC50 value of 12.5 µM, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : A comparative analysis revealed that compounds structurally similar to this compound displayed substantial antimicrobial activity against standard strains like Staphylococcus aureus and Escherichia coli, reinforcing the compound's versatility in therapeutic applications .

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-5-methylsulfonylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S/c1-20(18,19)9-6-7-12(15-8-9)13(17)16-11-5-3-2-4-10(11)14/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNKJSAEIXKTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.